N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core fused with a benzodioxin moiety and substituted with methyl and 2-methylphenyl groups.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-5-3-4-6-18(14)28-22-17(12-24-28)15(2)26-27(23(22)30)13-21(29)25-16-7-8-19-20(11-16)32-10-9-31-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYBFQPFWTLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin ring through cyclization reactions, followed by the construction of the pyrazolopyridazinone core via condensation reactions. The final step usually involves the acylation of the intermediate compound to introduce the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up with considerations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also integrated into the production process to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions are tailored to the specific transformation desired, with parameters such as temperature, pH, and solvent choice being critical for optimal results.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties. These derivatives are often studied for their enhanced or modified biological activities.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of cellular events, leading to the desired biological outcome.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s pyrazolo[3,4-d]pyridazine core distinguishes it from analogs with related heterocycles, such as pyrazolo[1,5-a]pyrazine () or pyrazolo[3,4-b]pyridine (). Substituent positioning significantly impacts electronic and steric properties:
Key Observations :
- Pyrazolo[3,4-b]pyridine () lacks the fused pyridazine ring, reducing planarity .
- Substituent Effects : The target’s 2-methylphenyl group introduces steric hindrance absent in the 3,4-dimethoxyphenyl () or 4-chlorophenyl () analogs. Methoxy and chloro groups enhance electron-withdrawing effects, which may influence reactivity or binding affinity .
- Synthesis : The target compound’s synthesis uses cesium carbonate in DMF at room temperature (), contrasting with the conventional heating methods for ’s compound. This suggests milder conditions may improve yields or reduce side reactions .
Spectroscopic and Physical Properties
- ¹H NMR : highlights that chemical shift disparities in specific regions (e.g., protons near substituents) can pinpoint structural differences. For example, the target compound’s 2-methylphenyl group would likely cause upfield/downfield shifts in aromatic protons compared to ’s dimethoxyphenyl group .
- Melting Points : The pyrazolo[3,4-b]pyridine analog () has a high melting point (209–211°C), attributed to its chloro substituent and crystalline packing. The target compound’s melting point is unreported but may differ due to reduced polarity from methyl groups .
- Solubility : The 3,4-dimethoxyphenyl group () increases hydrophilicity compared to the target’s methyl-dominated substituents, suggesting divergent solubility profiles .
Functional Implications
- The target’s benzodioxin oxygen atoms may similarly participate in H-bonding .
- Bioactivity Potential: ’s compound includes a chlorophenyl group, often linked to enhanced bioactivity in medicinal chemistry.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O5 |
| Molecular Weight | 448.48 g/mol |
| LogP | 2.1314 |
| Polar Surface Area | 76.464 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds with similar structures to N-(2,3-dihydro-1,4-benzodioxin) exhibit various biological activities including:
- Antioxidant Activity : Compounds derived from benzodioxin structures have been shown to inhibit lipid peroxidation, suggesting a potential role as antioxidants .
- Calcium Antagonism : Certain derivatives demonstrate calcium antagonist properties comparable to established drugs like flunarizine .
Anticancer Properties
A significant area of research involves the anticancer properties of benzodioxin derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related study indicated that certain substituted benzodioxins exhibited potent activity against various cancer cell lines by disrupting cellular signaling pathways .
Lipid Peroxidation Inhibition
N-(2,3-dihydro-1,4-benzodioxin) derivatives have been evaluated for their ability to prevent oxidative stress in human low-density lipoproteins (LDL). The most active compounds in one study were found to be between 5 to over 45 times more effective than probucol in inhibiting copper-induced peroxidation . This suggests potential therapeutic applications in cardiovascular diseases.
Hypolipidemic Effects
In vivo studies have demonstrated that certain benzodioxin derivatives can significantly reduce lipid levels in animal models. For instance, compound 36 from a related series showed notable hypolipidemic activity at doses of 100 and 300 mg/kg . This indicates a potential for managing dyslipidemia.
Study on Antioxidant Activity
A study evaluated a series of benzodioxin derivatives for their antioxidant capabilities using the DPPH radical scavenging assay. The results indicated that several compounds effectively scavenged free radicals, supporting their use as potential therapeutic agents against oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
